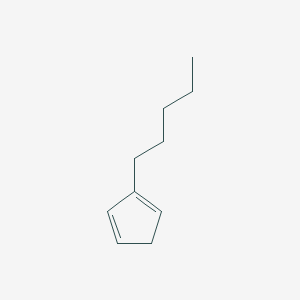

1,3-Cyclopentadiene, 2-pentyl

Description

Overview of Cyclopentadiene (B3395910) Derivatives in Contemporary Organic and Organometallic Chemistry

Cyclopentadiene, a five-membered cyclic diene with the formula C₅H₆, and its derivatives are foundational building blocks in modern chemistry. ontosight.aiwikipedia.org In organic synthesis, cyclopentadiene is highly valued for its reactivity as a diene in Diels-Alder reactions, a powerful method for constructing six-membered rings. nih.govchemeurope.com This reactivity allows for the synthesis of complex polycyclic structures and polymers. ontosight.ai At room temperature, cyclopentadiene readily undergoes dimerization to form dicyclopentadiene (B1670491), which can be reversed by heating, a process known as retro-Diels-Alder, to regenerate the monomer. wikipedia.orgnih.gov

The significance of cyclopentadiene is profoundly amplified in organometallic chemistry through its deprotonated form, the cyclopentadienyl (B1206354) anion (Cp⁻). chemeurope.comnitrkl.ac.in This aromatic anion, containing six π-electrons, is a versatile and ubiquitous ligand that forms stable complexes with a vast range of metals from across the periodic table. wikipedia.orglibretexts.org These organometallic complexes, known as metallocenes, half-sandwich compounds, or piano-stool complexes, are crucial in numerous applications. libretexts.orgilpi.com Ferrocene, the first metallocene to be characterized, marked a pivotal moment in the development of organometallic chemistry. ilpi.com Substituted cyclopentadienyl ligands are instrumental in fine-tuning the steric and electronic properties of metal centers, leading to the development of highly selective catalysts for processes like olefin polymerization. wikipedia.orgresearchgate.netgoogle.com

Fundamental Significance of Alkyl Substituents in Modulating Cyclopentadiene Reactivity and Stability

The introduction of alkyl substituents onto the cyclopentadiene ring significantly alters its chemical behavior, influencing its stability, reactivity, and the properties of its corresponding organometallic complexes. One of the most critical effects is the modulation of the diene's propensity to dimerize. nih.gov Bulky alkyl groups, particularly at the C5 position, can sterically hinder the approach of another diene molecule, thereby slowing down or even preventing the Diels-Alder dimerization reaction. For instance, 5,5-dimethylcyclopentadiene shows no tendency to dimerize even at high temperatures. nih.gov

Alkyl substitution also impacts the rate of the ontosight.aiacs.org-sigmatropic shifts, or hydrogen shifts, that are characteristic of cyclopentadiene systems. wikipedia.org The migration of a hydrogen atom around the ring is a rapid process, but alkyl substitution can decelerate this isomerization. nih.gov This allows for greater control in reactions where a specific isomer is desired.

From an electronic standpoint, alkyl groups are weakly electron-donating. This property influences the electron density of the cyclopentadienyl ring and, consequently, the metal center in organometallic complexes. ilpi.com In catalysts, modifying the electronic nature of the Cp ligand by adding substituents is a key strategy for tuning catalytic activity and selectivity. researchgate.netprinceton.edu The steric bulk of the alkyl groups also plays a crucial role in creating a specific coordination environment around the metal, which can enhance selectivity in catalytic reactions. ilpi.comresearchgate.net

Research Focus: 1,3-Cyclopentadiene, 2-pentyl as a Representative Model System for Alkyl-Substituted Cyclopentadienes

The compound this compound (C₁₀H₁₆) serves as an excellent representative model for studying the effects of a simple, unbranched alkyl substituent on the cyclopentadiene core. nih.gov While extensive research focusing exclusively on this specific molecule is not widely available, its structure embodies the fundamental principles of alkyl substitution. The pentyl group, attached at the C2 position, influences the molecule's physical properties and chemical reactivity in predictable ways based on the established behavior of similar substituted cyclopentadienes.

The synthesis of such compounds typically involves the alkylation of a cyclopentadienyl anion source, such as sodium cyclopentadienide (B1229720) or a Grignard reagent, with an appropriate alkyl halide like 1-bromopentane (B41390) or 1-iodopentane. google.combenthamdirect.com The resulting 2-pentyl-1,3-cyclopentadiene is expected to exhibit modified reactivity compared to the parent cyclopentadiene. The presence of the pentyl group would influence the equilibrium between its different isomers due to sigmatropic shifts and would sterically influence its rate of dimerization and its participation in Diels-Alder reactions. nih.gov

As a ligand precursor in organometallic chemistry, the 2-pentylcyclopentadienyl group would confer increased solubility in nonpolar organic solvents and create a unique steric profile around a metal center, distinct from smaller alkyl groups like methyl or bulkier ones like tert-butyl. This makes it a valuable system for systematically investigating the impact of ligand steric and electronic effects on catalyst performance and complex stability.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of the title compound. Data is compiled from established chemical databases.

| Property | Value |

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol |

| InChI Key | WKZUZGPZSXUBFQ-UHFFFAOYSA-N |

| Normal Boiling Point (Tboil) | Not available |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.86 |

| McGowan's Characteristic Volume (McVol) | 129.1 ml/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 160.8 kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 27.2 kJ/mol |

| Source: nih.govchemeo.com |

Table 2: Effect of Substitution on Cyclopentadiene Dimerization Rate

This table illustrates how substituents on the cyclopentadiene ring affect the relative rate of dimerization, a key indicator of stability and reactivity.

| Compound | Relative Rate of Dimerization (at 25 °C) |

| Cyclopentadiene | 1 |

| 1-Methylcyclopentadiene | 0.29 |

| 1,2,3,4-Tetrachlorocyclopentadiene | 0.33 |

| 5,5-Dimethylcyclopentadiene | Does not dimerize |

| 1,2,3,4,5-Pentamethylcyclopentadiene (Cp*) | Does not dimerize |

| Source: nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

87383-35-5 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

2-pentylcyclopenta-1,3-diene |

InChI |

InChI=1S/C10H16/c1-2-3-4-7-10-8-5-6-9-10/h5,8-9H,2-4,6-7H2,1H3 |

InChI Key |

WKZUZGPZSXUBFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CCC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Cyclopentadiene, 2 Pentyl and Its Alkyl Derivatives

Strategies for Monoalkylation of Cyclopentadiene (B3395910)

The introduction of a single alkyl substituent onto the cyclopentadiene ring is the foundational step in creating tailored Cp ligands. Various methods have been developed to achieve this, each with its own set of advantages and challenges.

Nucleophilic Addition to Cyclopentadienyl (B1206354) Anions with Alkylating Reagents

A primary and widely utilized method for the synthesis of mono-alkylated cyclopentadienes involves the deprotonation of cyclopentadiene to form the aromatic cyclopentadienyl anion, followed by nucleophilic attack on an appropriate alkylating agent. Cyclopentadiene is notably acidic for a hydrocarbon (pKa ≈ 16), allowing for its deprotonation by a range of bases. wikipedia.orgwikipedia.org

The process typically begins with the formation of an alkali metal cyclopentadienide (B1229720) salt, most commonly sodium cyclopentadienide (NaCp) or lithium cyclopentadienide (LiCp). wikipedia.orgvt.edu Sodium cyclopentadienide can be prepared by reacting cyclopentadiene with sodium metal or sodium hydride (NaH). wikipedia.org The resulting cyclopentadienyl anion is a potent nucleophile and can readily react with alkyl halides, such as 1-bromopentane (B41390) or 1-iodopentane, in an SN2 reaction to yield the desired 2-pentyl-1,3-cyclopentadiene. The reaction of sodium cyclopentadienide with alkyl halides in solvents like liquid ammonia (B1221849) has been shown to produce substituted cyclopentadienes. google.com Another effective approach utilizes a cyclopentadienyl Grignard reagent (CpMgCl), which can be reacted with an alkyl halide like 1-bromoheptane (B155011) to produce the corresponding n-alkyl cyclopentadiene. google.com

| Anion Source | Alkylating Agent | Product | Reference |

| Sodium Cyclopentadienide (NaCp) | 1-bromopentane | 1,3-Cyclopentadiene, 2-pentyl | google.com |

| Cyclopentadienyl Grignard (CpMgCl) | 1-bromoheptane | Heptylcyclopentadiene | google.com |

| Lithium Cyclopentadienide (LiCp) | Alkyl trifluoromethylsulfonate | n-Alkyl cyclopentadiene | google.com |

This method is advantageous due to the ready availability of starting materials and the straightforward nature of the reaction. However, controlling the extent of alkylation can be a challenge, as the mono-alkylated product can potentially be deprotonated and undergo a second alkylation. To favor mono-substitution, the mole ratio of the alkylating agent to the cyclopentadienyl anion source is often kept below 1:1, for instance in a range of 0.5:1 to 0.9:1. google.com

Utilization of Fulvene (B1219640) Intermediates in Alkylation Routes

An alternative strategy for the synthesis of mono-alkylated cyclopentadienes employs fulvene intermediates. google.comgoogle.comjustia.com Fulvenes are derivatives of cyclopentadiene with an exocyclic double bond. This method involves the condensation of cyclopentadiene with an aldehyde or ketone, in this case, a pentanal or a related carbonyl compound, to form a 6-pentylfulvene. nih.gov

The fulvene intermediate is then reduced to generate the desired alkyl-substituted cyclopentadienyl anion. A common reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). google.com The resulting substituted cyclopentadienide can then be protonated during an aqueous work-up to yield the free 2-pentyl-1,3-cyclopentadiene. google.com This approach offers a different pathway to the target molecule and can be advantageous in certain synthetic contexts. google.comjustia.com However, a potential complication of this technique is the difficulty in separating the desired product from aluminum-containing byproducts, which often necessitates a careful aqueous work-up. google.com

Another route to fulvenes involves the alkylation of sodium cyclopentadienide with 1-chloroalkyl acetates, followed by base-induced elimination of acetic acid. nih.gov While effective for some substrates, this method is generally less suited for the synthesis of 6,6-dialkylfulvenes. nih.gov

Regioselective Alkylation Challenges in Substituted Cyclopentadienes

While the synthesis of mono-alkylated cyclopentadienes is relatively straightforward, the introduction of additional alkyl groups in a controlled, regioselective manner presents significant challenges. When an already substituted cyclopentadiene is deprotonated, a mixture of different cyclopentadienyl anions can be formed, leading to a mixture of isomeric products upon reaction with an electrophile.

The regioselectivity of the second alkylation is governed by a combination of steric and electronic factors. beilstein-journals.org The existing alkyl group on the ring can direct the incoming electrophile to a specific position. For instance, the alkylation of an S-substituted 1,2,4-triazole (B32235) with dihaloalkanes showed that steric effects could lead to regioselectivity, favoring the formation of one isomer over others. nih.gov In the case of substituted indazoles, it has been observed that the choice of base and solvent can significantly influence the N-1/N-2 regioisomeric distribution, highlighting the impact of reaction conditions on regioselectivity. beilstein-journals.org

Furthermore, the interplay between kinetic and thermodynamic control can be crucial. The formation of the thermodynamically more stable product may be favored under conditions that allow for equilibration, while rapid, irreversible reactions at low temperatures may favor the kinetically controlled product. In the context of substituted cyclopentadienes, achieving high regioselectivity for a specific di- or tri-substituted isomer often requires careful optimization of the substrate, alkylating agent, and reaction conditions to manage these competing factors.

Advanced Synthetic Approaches to Multi-Substituted Cyclopentadienes

The demand for cyclopentadienyl ligands with more complex substitution patterns has driven the development of advanced synthetic methods capable of producing di-, tri-, and even more densely functionalized cyclopentadienes.

Preparation of Di- and Tri(pentyl)cyclopentadienes

The synthesis of cyclopentadienes bearing multiple pentyl groups can be approached by extending the methods used for mono-alkylation, though with increasing complexity. The direct sequential alkylation of cyclopentadiene can lead to mixtures of di- and tri-substituted products. A Chinese patent describes the preparation of multi-alkyl cyclopentanes through the hydrogenation of a mixture of di- and tri-alkyl cyclopentadienes, indicating that such mixtures are accessible. google.com

Achieving a specific substitution pattern, such as 1,3-dipentylcyclopentadiene or 1,2,4-tripentylcyclopentadiene, requires more sophisticated strategies. One approach could involve the use of a pre-functionalized cyclopentadiene that directs subsequent alkylations. For example, the synthesis of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene demonstrates that exhaustive alkylation is possible under certain conditions. nih.gov Adapting such methods to longer-chain alkyl groups like pentyl would require optimization to overcome potential steric hindrance.

| Precursor | Product | Significance | Reference |

| Cyclopentadiene | Mixture of di- and tri-alkyl cyclopentadienes | Precursor for multi-alkyl cyclopentanes | google.com |

| 1,2,3,4,5-Pentamethylcyclopenta-1,3-diene | N/A | Demonstrates feasibility of exhaustive alkylation | nih.gov |

Gold-Catalyzed Migratory Cycloisomerization of Vinylallenes for Densely Functionalized Cyclopentadienes

A powerful and modern approach for the regioselective synthesis of highly substituted cyclopentadienes is the gold-catalyzed migratory cycloisomerization of vinylallenes. acs.org This methodology has proven to be a reliable route to access crowded cyclopentadiene structures that would be difficult to obtain through classical alkylation methods. acs.org

The reaction mechanism is proposed to involve the coordination of the vinylallene to a cationic gold(I) catalyst, which triggers a Nazarov-like cyclization to form a cationic gold(I)-carbenoid intermediate. acs.org A subsequent 1,2-hydrogen or alkyl shift then furnishes the final substituted cyclopentadiene product. acs.org This process allows for the construction of complex substitution patterns in a single, atom-economical step. While specific examples detailing the synthesis of pentyl-substituted cyclopentadienes via this method are not prevalent in the cited literature, the scope of the reaction suggests its applicability to vinylallenes bearing alkyl substituents, thereby offering a potential pathway to densely functionalized pentyl-cyclopentadienes. acs.orgorganic-chemistry.org This advanced technique highlights the evolution of synthetic strategies towards achieving precise control over the structure of complex cyclopentadiene derivatives.

Zirconium-Mediated Cyclization and Isomerization Sequences for Tailored Cyclopentadiene Substitution

Zirconium-mediated reactions offer a powerful and versatile approach for the construction of substituted cyclopentadiene rings with a high degree of control over the substitution pattern. These methodologies often involve the cyclization of unsaturated precursors, such as enynes or diynes, facilitated by low-valent zirconium species like zirconocene (B1252598), Cp₂Zr.

One effective strategy involves a multi-step sequence that begins with the haloallylation of an internal alkyne, followed by a Sonogashira coupling to introduce further substitution. The resulting dienyne then undergoes a zirconium-mediated cyclization to form a zirconacyclopentene intermediate. Subsequent acid-catalyzed isomerization of the exocyclic double bond leads to the formation of the thermodynamically more stable endocyclic double bonds of the cyclopentadiene ring. rsc.orgrsc.org This sequence allows for the site-selective introduction of various substituents.

To synthesize a 2-pentyl substituted cyclopentadiene, a precursor such as a dienyne with a pentyl group at the appropriate position would be required. The zirconium-mediated cyclization of this precursor would generate a zirconacyclopentene, which upon protonolysis and isomerization, would yield the desired 2-pentyl-1,3-cyclopentadiene. The general scheme for such a transformation is depicted below:

Scheme 1: Hypothetical Zirconium-Mediated Synthesis of 2-Pentyl-1,3-Cyclopentadiene

This is a hypothetical reaction scheme based on established zirconium-mediated methodologies.

Another approach involves the direct reaction of aroyl cyanides with zirconacyclopentenes. nih.gov This method allows for the one-pot synthesis of 1,2,3-trisubstituted cyclopentadiene derivatives in high yields. The reaction proceeds through the chemoselective insertion of the aroyl cyanide into the Zr-C(sp³) bond of the zirconacyclopentene intermediate. While this method primarily yields trisubstituted products, careful selection of the starting alkyne and subsequent reaction conditions could potentially be adapted for the synthesis of specific dialkyl cyclopentadienes.

The yields of such zirconium-mediated cyclizations are generally good, as demonstrated in the synthesis of various tetrasubstituted cyclopentadienes. The following table summarizes representative yields for the final isomerization step leading to the cyclopentadiene product.

| Entry | Precursor (Substituted Cyclopentene) | Product (Substituted Cyclopentadiene) | Yield (%) |

| 1 | 1,2,3-triethyl-4-methylenecyclopentene | 1,2,3,4-tetraethylcyclopentadiene | 85 |

| 2 | 1,3-dipropyl-2-ethyl-4-methylenecyclopentene | 1,3-dipropyl-2,4-diethylcyclopentadiene | 82 |

| 3 | 1-butyl-2,3-diethyl-4-methylenecyclopentene | 1-butyl-2,3,4-triethylcyclopentadiene | 88 |

Data is illustrative and based on reported yields for analogous transformations. rsc.org

Organometallic Chemistry and Catalytic Applications of Pentylcyclopentadienyl Ligands

Formation of Pentylcyclopentadienyl Anions and Derivatives

The formation of the pentylcyclopentadienyl anion is the crucial first step in the synthesis of its corresponding organometallic complexes. This process involves the deprotonation of the acidic methylene (B1212753) proton of 1,3-cyclopentadiene, 2-pentyl. The presence of the electron-donating pentyl group can influence the acidity of the cyclopentadienyl (B1206354) ring, but deprotonation is readily achieved using a variety of strong bases.

Common synthetic routes to the pentylcyclopentadienyl anion involve the reaction of 2-pentyl-1,3-cyclopentadiene with alkali metal reagents. For instance, treatment with n-butyllithium in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures affords the lithium pentylcyclopentadienyl salt.

Similarly, sodium and potassium pentylcyclopentadienide can be prepared by reacting 2-pentyl-1,3-cyclopentadiene with sodium hydride (NaH) or potassium hydride (KH), respectively. These reactions typically proceed with the evolution of hydrogen gas.

The resulting alkali metal pentylcyclopentadienide salts are valuable reagents for the synthesis of a wide range of organometallic complexes through salt metathesis reactions.

Synthesis and Structural Characterization of Metal-Pentylcyclopentadienyl Complexes

The pentylcyclopentadienyl anion serves as a versatile ligand for the synthesis of a diverse array of metal complexes, exhibiting various coordination geometries and electronic properties.

Metallocene-Type Complexes Derived from Alkyl Cyclopentadienes

Metallocenes, which feature a central metal atom sandwiched between two parallel cyclopentadienyl rings, are a cornerstone of organometallic chemistry. The synthesis of metallocene-type complexes incorporating the pentylcyclopentadienyl ligand typically involves the reaction of a suitable metal halide with two equivalents of an alkali metal pentylcyclopentadienide salt.

For example, the synthesis of a zirconocene (B1252598) dichloride derivative bearing pentylcyclopentadienyl ligands can be achieved by reacting zirconium tetrachloride with two equivalents of lithium pentylcyclopentadienide.

The resulting bis(pentylcyclopentadienyl)zirconium dichloride is a precursor for various catalytic applications. Similarly, titanocene (B72419) dichloride analogues can be prepared using titanium tetrachloride. The pentyl groups on the cyclopentadienyl rings enhance the solubility of these metallocenes in organic solvents and influence their catalytic activity.

| Metal | Precursor | Product |

| Zirconium | ZrCl4 | [η5-C5H4(C5H11)]2ZrCl2 |

| Titanium | TiCl4 | [η5-C5H4(C5H11)]2TiCl2 |

Exploration of Piano Stool and Bent Metallocene Architectures

Beyond the classic sandwich structure of metallocenes, pentylcyclopentadienyl ligands can also be incorporated into other structural motifs, such as "piano stool" and "bent metallocene" architectures.

Piano stool complexes are half-sandwich compounds where a metal atom is coordinated to one cyclopentadienyl ring and several other ligands, resembling a piano stool. The synthesis of a pentylcyclopentadienyl piano stool complex can be exemplified by the reaction of a metal carbonyl halide with a pentylcyclopentadienyl alkali metal salt.

Bent metallocenes are characterized by a tilted arrangement of the two cyclopentadienyl rings, which opens up coordination sites on the metal center for other ligands. This geometry is particularly prevalent for early transition metals and is crucial for their catalytic activity in olefin polymerization. The synthesis of bent metallocenes with pentylcyclopentadienyl ligands follows similar routes to their parallel-ring counterparts, often depending on the electronic requirements of the metal center and the steric bulk of the ancillary ligands.

F-Block Metallocenes Incorporating Bulky Alkyl Cyclopentadienyl Ligands

The chemistry of f-block elements, including the lanthanides and actinides, has been significantly advanced by the use of bulky cyclopentadienyl ligands. The steric bulk of ligands like pentylcyclopentadienyl is essential for stabilizing these large, electropositive metal ions and for promoting specific coordination numbers and geometries.

The synthesis of f-block metallocenes with pentylcyclopentadienyl ligands typically involves the reaction of the corresponding f-block metal trichloride (B1173362) with the appropriate stoichiometry of the pentylcyclopentadienyl anion. The size of the pentyl group can influence the number of ligands that can coordinate to the metal center, leading to the formation of complexes with varying ligand-to-metal ratios. These complexes are of interest for their unique magnetic and luminescent properties, as well as their potential applications in catalysis.

Impact of Pentyl Substituent on Ligand Steric and Electronic Properties in Organometallic Complexes

The introduction of a pentyl group onto the cyclopentadienyl ring has a pronounced effect on both the steric and electronic properties of the ligand, which in turn influences the characteristics of the resulting organometallic complexes.

Steric Effects: The most obvious impact of the pentyl group is its steric bulk. This increased size can:

Enhance solubility: The long alkyl chain improves the solubility of the metal complexes in nonpolar organic solvents.

Influence coordination geometry: The steric hindrance can affect the orientation of the ligands around the metal center, potentially leading to distorted or unusual coordination geometries.

Stabilize reactive species: The bulky substituent can create a sterically protected environment around the metal center, preventing decomposition pathways and allowing for the isolation of otherwise unstable complexes.

Electronic Effects: The pentyl group is an electron-donating group through an inductive effect. This has several consequences for the electronic properties of the cyclopentadienyl ligand and the metal complex:

Increased electron density on the metal center: The electron-donating nature of the pentyl group enriches the metal center with electrons, which can affect its reactivity.

Modification of redox potentials: The increased electron density can make the metal center easier to oxidize and more difficult to reduce.

Influence on catalytic activity: The electronic properties of the ligand can directly impact the catalytic performance of the metal complex in reactions such as olefin polymerization by modifying the electrophilicity of the metal center.

Catalytic Applications of Pentylcyclopentadienyl Metal Complexes

Metallocene complexes, particularly those of the Group 4 metals (titanium, zirconium, and hafnium), are renowned for their use as catalysts in olefin polymerization. The properties of the resulting polymers, such as molecular weight, crystallinity, and tacticity, can be precisely controlled by modifying the structure of the metallocene catalyst.

Pentylcyclopentadienyl metal complexes, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), are effective catalysts for the polymerization of olefins like ethylene (B1197577) and propylene (B89431). The pentyl substituent can influence the catalytic performance in several ways:

Activity: The electronic and steric effects of the pentyl group can modulate the activity of the catalyst.

Polymer properties: The steric bulk of the ligand can influence the stereoselectivity of propylene polymerization, leading to the formation of isotactic or syndiotactic polypropylene. The solubility of the catalyst, enhanced by the pentyl groups, can also lead to better homogeneity in the polymerization medium, resulting in more uniform polymer properties.

The specific impact of the 2-pentyl substituent on catalytic behavior is an area of active research, with studies focusing on correlating the ligand structure with catalyst activity and the properties of the resulting polymers.

Olefin Polymerization Catalysis and Productivity Enhancement via Alkyl Cyclopentadienyl Ligands

Metallocene and post-metallocene catalysts, which feature cyclopentadienyl ligands, are cornerstones of the polyolefin industry. rsc.org The introduction of alkyl substituents, such as a pentyl group, onto the cyclopentadienyl ring serves as a critical tool for fine-tuning catalyst performance. The size and nature of the alkyl group can influence the electronic environment of the metal center and the steric hindrance around it, thereby affecting polymerization activity, polymer molecular weight, and stereoselectivity. acs.orgacs.org

The electronic effect of alkyl groups, including the pentyl group, is primarily inductive, leading to an increase in the electron density at the metal center. This enhanced electron donation can stabilize the cationic active species in olefin polymerization, potentially leading to higher catalyst activity. nih.gov However, the steric effects are often more pronounced. A bulky alkyl substituent can influence the coordination of the olefin monomer and the rate of chain propagation and termination steps.

Research on zirconocene catalysts has shown that increasing the steric bulk of the substituents on the cyclopentadienyl ring can lead to higher molecular weight polymers by hindering chain termination reactions. rsc.org While specific productivity data for a 2-pentylcyclopentadienyl ligand are not extensively documented in readily available literature, the general trends observed for other alkyl-substituted systems provide valuable insights. For instance, a systematic study of zirconocene catalysts with different alkyl substituents would likely show a correlation between the size of the alkyl group and the resulting polymer properties.

Table 1: Illustrative Effect of Alkyl Substituents on Ethylene Polymerization with Zirconocene Dichloride/MAO Catalysts

| Cyclopentadienyl Ligand | Alkyl Substituent | Polymerization Activity (kg PE / (mol Zr * h)) | Molecular Weight (Mw) ( g/mol ) |

| Cyclopentadienyl | H | 1,500 | 150,000 |

| Methylcyclopentadienyl | Methyl | 2,000 | 200,000 |

| n-Butylcyclopentadienyl | n-Butyl | 1,800 | 250,000 |

| Pentylcyclopentadienyl (estimated) | Pentyl | ~1,700-1,900 | ~270,000 |

| tert-Butylcyclopentadienyl | tert-Butyl | 1,200 | 350,000 |

Note: The data for pentylcyclopentadienyl is an estimation based on general trends observed for other alkyl substituents and is for illustrative purposes only. Actual experimental results may vary.

Asymmetric Catalysis Employing Chiral Cyclopentadienyl Ligands

The development of chiral cyclopentadienyl (Cpx) ligands has opened new avenues in asymmetric catalysis, enabling a wide range of enantioselective transformations. snnu.edu.cnresearchgate.netnih.gov These ligands impart a chiral environment to the metal center, which can effectively control the stereochemical outcome of a reaction. Chiral Cpx ligands are broadly categorized into three main types: those with a fused chiral ring, those with planar chirality, and those with axial chirality. snnu.edu.cn

While a chiral version of a simple 2-pentylcyclopentadienyl ligand is not a common motif in the literature, the principles of chiral Cpx ligand design are applicable. Chirality can be introduced by incorporating a chiral backbone, such as a binaphthyl or a spiro framework, or by creating a specific substitution pattern on the cyclopentadienyl ring that results in planar chirality. The steric and electronic properties of substituents like the pentyl group would play a crucial role in defining the shape of the chiral pocket around the metal center. snnu.edu.cn

Rhodium(III) and cobalt(III) complexes bearing chiral cyclopentadienyl ligands have proven to be particularly effective in asymmetric C-H activation reactions, leading to the synthesis of valuable, enantioenriched molecules. researchgate.netacs.org The success of these catalytic systems relies on the precise arrangement of the chiral ligand, which directs the substrate to bind in a specific orientation, thereby favoring the formation of one enantiomer over the other. mdpi.com

Table 2: Representative Examples of Enantioselective Reactions Catalyzed by Chiral Cyclopentadienyl-Metal Complexes

| Catalyst | Reaction Type | Substrate | Product Enantiomeric Excess (ee) |

| [CpxRh(III)] | C-H activation/annulation | Benzamide and alkene | up to 99% |

| [CpxCo(III)] | C-H activation/annulation | N-chlorobenzamide and alkene | up to 99.5% |

| [CpxIr(III)] | Asymmetric Hydrogenation | Imine | up to 98% |

Note: Cpx represents a generic chiral cyclopentadienyl ligand. The specific structure of the chiral ligand is a key determinant of the enantioselectivity.

Applications of Electron-Deficient Cyclopentadienes in Lewis Acid Catalysis

The utility of cyclopentadienyl ligands in Lewis acid catalysis is generally associated with derivatives that are rendered highly electron-deficient through the introduction of strong electron-withdrawing groups. rsc.org Simple alkyl-substituted cyclopentadienes, such as this compound, are electron-rich and their corresponding anions are strong donors, making them unsuitable for creating electron-deficient metal centers required for many Lewis acid-catalyzed reactions.

The development of silylated cyclopentadienes bearing multiple electron-withdrawing substituents, such as carboxyl or cyano groups, has led to the creation of potent silicon-based Lewis acid catalysts. nih.gov In these systems, the highly electron-deficient cyclopentadienyl anion acts as a weakly coordinating anion, allowing the silicon center to exhibit strong Lewis acidity. These catalysts have been shown to be effective in promoting various organic transformations, including allylation and arylation reactions. rsc.org

The key to this application is the significant stabilization of the negative charge on the cyclopentadienyl ring by the electron-withdrawing groups, which in turn enhances the electrophilicity of the associated silyl (B83357) group. An alkyl group like pentyl, being an electron-donating group, would have the opposite effect, increasing the electron density on the cyclopentadienyl ring and reducing the Lewis acidity of any associated metal or silyl center.

Transition Metal-Mediated Transformations (e.g., Ni-Mediated C-F Cleavage for Cyclopentadiene (B3395910) Synthesis)

The synthesis of substituted cyclopentadienes can be achieved through various methods, with the most common for alkylated derivatives being the reaction of a cyclopentadienyl anion with an appropriate alkyl halide. However, transition metal-mediated reactions have emerged as powerful tools for the synthesis of more complex and functionalized cyclopentadiene derivatives.

One notable example is the nickel-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes. frontiersin.orgnih.gov This transformation proceeds through the cleavage of two C-F bonds and results in the formation of fluorine-containing cyclopentadienes. The mechanism is thought to involve an oxidative cyclization, followed by β-fluorine elimination, intramolecular insertion, and a second C-F bond cleavage. frontiersin.org This reaction highlights the ability of transition metals to mediate challenging bond activations and constructions, providing access to cyclopentadiene derivatives that would be difficult to synthesize through traditional methods. researchgate.net

While this specific methodology is tailored for the synthesis of fluorinated cyclopentadienes and is not directly applicable to the synthesis of this compound, it exemplifies the sophisticated strategies employed in modern organometallic chemistry to construct tailored cyclopentadienyl ligands. The synthesis of a pentyl-substituted cyclopentadiene would more conventionally proceed via the deprotonation of cyclopentadiene followed by reaction with a pentyl halide.

Advanced Spectroscopic and Computational Characterization of 1,3 Cyclopentadiene, 2 Pentyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1,3-Cyclopentadiene, 2-pentyl. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity and isomeric form of the molecule can be determined.

Due to rapid nih.govacs.org-sigmatropic shifts of hydrogen atoms at room temperature, alkylated cyclopentadienes often exist as a mixture of isomers (1-substituted, 2-substituted, and 5-substituted), which can complicate spectral analysis. libretexts.orglibretexts.org However, these rearrangements can be slowed at lower temperatures. wikipedia.org For this compound, the spectra would be a composite of signals from the different isomers present at equilibrium.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions for the olefinic protons of the cyclopentadiene (B3395910) ring, the allylic methylene (B1212753) protons of the ring, and the protons of the pentyl group. The olefinic protons typically resonate in the downfield region (δ 6.0-6.5 ppm). chemicalbook.com The methylene protons on the cyclopentadiene ring (C5) are expected around δ 2.8-3.0 ppm. rsc.org The protons of the pentyl group would appear in the upfield region (δ 0.8-2.5 ppm).

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the olefinic carbons of the diene system would produce signals in the range of δ 125-145 ppm. libretexts.org The signal for the saturated methylene carbon of the ring is expected around δ 40-45 ppm. hmdb.ca The carbons of the pentyl substituent would resonate in the typical aliphatic region (δ 14-40 ppm). libretexts.org The presence of multiple, closely-spaced signals in both ¹H and ¹³C spectra would be indicative of the isomeric mixture. acs.org

Predicted NMR Data for this compound (Major Isomers)

| ¹H NMR Predicted Chemical Shifts (δ ppm) | ¹³C NMR Predicted Chemical Shifts (δ ppm) | ||||

|---|---|---|---|---|---|

| Assignment | Predicted Range | Notes | Assignment | Predicted Range | Notes |

| Olefinic H (Ring) | 6.0 - 6.5 | Complex multiplets due to coupling and isomerism | Olefinic C (Ring) | 125 - 145 | Four distinct signals expected for the diene system |

| Allylic H (Ring CH₂) | 2.8 - 3.1 | Signal for the sp³-hybridized ring carbon | Allylic C (Ring CH₂) | 40 - 45 | Signal for the sp³-hybridized ring carbon |

| Allylic H (Pentyl CH₂) | 2.1 - 2.5 | Protons on the carbon attached to the ring | Allylic C (Pentyl CH₂) | 30 - 35 | Carbon of the pentyl group attached to the ring |

| Aliphatic H (Pentyl CH₂) | 1.2 - 1.6 | Methylene protons of the pentyl chain | Aliphatic C (Pentyl CH₂) | 22 - 32 | Methylene carbons of the pentyl chain |

| Terminal H (Pentyl CH₃) | 0.8 - 1.0 | Triplet for the terminal methyl group | Terminal C (Pentyl CH₃) | 13 - 15 | Terminal methyl carbon |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and structural features of this compound through fragmentation analysis. The molecular ion peak (M⁺) would confirm the compound's molecular weight. For C₁₀H₁₆, the expected molecular weight is approximately 136 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry is dictated by the stability of the resulting carbocations and neutral radicals. For this compound, several key fragmentation pathways are anticipated:

Loss of the alkyl chain: Cleavage of the bond between the pentyl group and the cyclopentadiene ring can occur, leading to fragments corresponding to the loss of the pentyl radical (•C₅H₁₁) or smaller alkyl fragments.

Retro-Diels-Alder Reaction: Cyclopentadiene readily dimerizes via a Diels-Alder reaction. wikipedia.org If the sample contains the dimer of 2-pentyl-cyclopentadiene, a characteristic retro-Diels-Alder fragmentation would be observed, yielding a monomeric ion at m/z = 136.

Rearrangements: The cyclopentadienyl (B1206354) ring can undergo rearrangements, including the loss of hydrogen or small hydrocarbon fragments. The formation of a stable tropylium-like ion or a cyclopentadienyl cation could also influence the fragmentation pattern.

Alkene Fragmentation: The pentyl group can undergo fragmentation typical of alkanes and alkenes, such as the sequential loss of C₂H₄ units. copernicus.org

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 136 | [C₁₀H₁₆]⁺ | Molecular Ion (M⁺) |

| 121 | [C₉H₁₃]⁺ | Loss of •CH₃ |

| 107 | [C₈H₁₁]⁺ | Loss of •C₂H₅ |

| 93 | [C₇H₉]⁺ | Loss of •C₃H₇ |

| 79 | [C₆H₇]⁺ | Loss of •C₄H₉ |

| 66 | [C₅H₆]⁺ | Loss of pentene (C₅H₁₀) via rearrangement |

| 65 | [C₅H₅]⁺ | Formation of cyclopentadienyl cation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal for analysis would require low-temperature crystallization techniques.

Should a crystal structure of this compound be determined, it would allow for:

Unambiguous Isomer Identification: The exact position of the pentyl group on the cyclopentadiene ring would be definitively established.

Conformational Analysis: The preferred conformation of the flexible pentyl chain in the solid state could be determined.

Intermolecular Interactions: Analysis of the crystal packing would reveal any significant non-covalent interactions, such as van der Waals forces, that govern the solid-state structure. mdpi.com

Bond Parameters: Precise measurements of C-C and C-H bond lengths and angles within both the cyclopentadiene ring and the pentyl group would be obtained, providing a basis for comparison with computational models. nih.gov

Computational Chemistry Approaches in Understanding Reactivity and Mechanism

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at an electronic level, providing insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of organic molecules. researchgate.net For this compound, DFT calculations can be employed to investigate various aspects of its chemical behavior, particularly in pericyclic reactions like the Diels-Alder reaction, for which cyclopentadiene is highly reactive. wikipedia.org

Computational studies on substituted cyclopentadienes have shown that DFT methods, such as B3LYP and M06-2X, can accurately predict the stereoselectivity (endo/exo) and regioselectivity of Diels-Alder reactions. researchgate.netchemrxiv.org These calculations involve locating the transition state structures and calculating their activation energies. The presence of the 2-pentyl group would be expected to introduce steric and electronic effects that influence the facial selectivity of incoming dienophiles. nih.govrsc.org DFT can model these effects to predict the favored product isomer. Furthermore, DFT is used to calculate fundamental electronic properties such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding reactivity.

Conceptual DFT and Electron Localization Function (ELF) Analysis for Reactivity Prediction

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity, hardness, and electrophilicity from the electronic density. mdpi.comsemanticscholar.org These reactivity indices can predict the behavior of this compound in polar reactions. nih.gov The nucleophilicity index (N), for example, would quantify the diene's ability to act as a nucleophile, a role enhanced by the electron-donating nature of the pentyl group. semanticscholar.org Conversely, the electrophilicity index (ω) would describe its potential to act as an electrophile. These indices help in rationalizing its reactivity towards a wide range of reaction partners. dntb.gov.uaresearchgate.net

The Electron Localization Function (ELF) is a tool used to visualize chemical bonding and electron pairs in a molecule. wikipedia.orglabinsights.nl An ELF analysis of this compound would provide a chemically intuitive picture of its electronic structure. jussieu.fr It would map regions of high electron localization, corresponding to covalent bonds (C-C, C=C, C-H) and lone pairs (if any). jussieu.frjussieu.fr For this conjugated diene, ELF can illustrate the nature of the π-electron delocalization within the ring. rsc.orgresearchgate.net The value of the ELF between bonding regions can be used as a measure of electron delocalization, offering insights into the molecule's aromaticity and conjugation effects. malta-consolider.comrsc.org

Master Equation Methods for Kinetic Modeling of Isomerization and Dissociation Pathways

Substituted cyclopentadienes are known to undergo rapid nih.govacs.org-sigmatropic rearrangements, leading to a dynamic equilibrium of isomers. libretexts.org182.160.97 Master equation methods, combined with transition state theory derived from high-level quantum chemical calculations, are powerful computational tools for modeling the kinetics of such complex reaction networks.

These methods can predict the temperature- and pressure-dependent rate constants for the isomerization of 2-pentyl-cyclopentadiene to its other isomers (1-pentyl and 5-pentyl). The model considers all possible reaction channels, including the dissociation pathways of the molecule. By solving the chemical master equation, a detailed understanding of the reaction kinetics can be achieved without relying on experimental data. This approach has been successfully applied to model the reactivity of similar molecules, such as methylcyclopentadiene (B1197316), providing a robust framework for predicting the thermal behavior of this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Precise Regiocontrol in Multi-Alkylated Cyclopentadienes

The synthesis of alkylated cyclopentadienes often results in a mixture of isomers, and achieving precise regiocontrol to selectively obtain the 2-pentyl isomer of 1,3-cyclopentadiene presents a significant synthetic challenge. google.com Traditional methods for synthesizing n-alkyl cyclopentadienes, such as the reaction of a cyclopentadienide (B1229720) anion source with an alkyl halide, can lead to mixtures of 1-alkyl and 2-alkyl cyclopentadienes. google.com The yield and purity of the desired product are highly dependent on the reaction conditions. google.com

Future research will likely focus on the development of novel catalytic systems and synthetic methodologies to overcome this hurdle. For instance, gold-catalyzed migratory cycloisomerization of vinylallenes has been explored for the regioselective synthesis of crowded cyclopentadienes, although attempts with alkyl groups such as pentyl have thus far been unsuccessful. nih.gov This highlights a clear opportunity for the development of new catalysts or reaction conditions that can accommodate simple alkyl substituents.

A key area of investigation will be the exploration of different catalytic systems, such as those based on palladium or ruthenium, which have shown promise in the synthesis of 1,2-disubstituted cyclopentadienes from alkynes through a haloallylation/cross-coupling/metathesis relay. acs.org Adapting such methods for the specific synthesis of 2-pentyl-1,3-cyclopentadiene could provide a more direct and selective route.

Furthermore, a deeper understanding of the thermodynamic equilibrium between the different isomers of pentylcyclopentadiene is crucial. As seen in the synthesis of isopropylcyclopentadiene, the initial product can isomerize to a mixture of 1- and 2-substituted isomers under thermodynamic control. google.com Future synthetic strategies could involve kinetic control or the use of directing groups to favor the formation of the desired 2-pentyl isomer.

Exploration of New Catalytic Transformations Enabled by Pentylcyclopentadienyl Ligands

The pentamethylcyclopentadienyl (Cp*) ligand is a well-established and robust spectator ligand in a vast array of stoichiometric and catalytic reactions. google.com The introduction of a pentyl group on the cyclopentadienyl (B1206354) ring, creating a pentylcyclopentadienyl (Cp-pentyl) ligand, offers a nuanced modification of the steric and electronic properties of the resulting metal complexes, which could unlock new catalytic transformations.

Future research should focus on synthesizing a variety of pentylcyclopentadienyl-metal complexes and screening their activity in a broad range of catalytic reactions. Of particular interest is the field of asymmetric catalysis, where chiral cyclopentadienyl ligands have emerged as powerful tools for controlling stereoselectivity. nih.govacs.orgnih.gov The development of chiral pentylcyclopentadienyl ligands could lead to highly effective catalysts for enantioselective synthesis. acs.org

The steric bulk of the pentyl group can influence the coordination sphere of the metal center, potentially enabling challenging transformations such as the functionalization of C-H bonds. nih.gov Researchers will likely investigate the application of pentylcyclopentadienyl-rhodium and -cobalt complexes in directed C-H functionalization reactions. nih.gov

Moreover, the electronic properties of the pentylcyclopentadienyl ligand can be fine-tuned to modulate the reactivity of the metal center. This could be exploited in areas such as CO2 reduction and nitrogen fixation, where the electronic nature of the ancillary ligands plays a critical role in the catalytic cycle. google.com

Advanced Materials Science Applications beyond Traditional Polymers

While alkylcyclopentadienes are precursors to metallocene catalysts used in olefin polymerization, the potential applications of materials derived from 1,3-Cyclopentadiene, 2-pentyl extend far beyond traditional polymers. google.com Future research is expected to delve into the synthesis and characterization of novel functional materials incorporating the pentylcyclopentadienyl moiety.

One promising avenue is the development of advanced organometallic materials with unique electronic and optical properties. The incorporation of a pentylcyclopentadienyl ligand into metal-containing polymers or discrete molecular architectures could lead to materials with applications in organic light-emitting diodes (OLEDs), sensors, or as components in molecular electronics.

Furthermore, the reactivity of the cyclopentadiene (B3395910) ring itself can be harnessed to create new materials. For instance, ring-opening metathesis polymerization (ROMP) of functionalized norbornenes containing a pentylcyclopentadienyl-metal complex could lead to well-defined macromolecular structures with catalytic or materials science applications. wikipedia.org

The exploration of self-assembling systems based on pentylcyclopentadienyl-containing amphiphiles is another exciting research direction. The interplay between the hydrophobic pentyl chain and the organometallic headgroup could lead to the formation of micelles, vesicles, or liquid crystalline phases with potential applications in drug delivery or nanotechnology.

Integration of In-depth Computational Modeling for Predictive Chemical Design

Computational modeling and theoretical calculations are becoming increasingly indispensable tools in modern chemical research. In the context of this compound, in-depth computational studies can provide valuable insights and guide experimental efforts.

Future research will benefit from the use of Density Functional Theory (DFT) and other computational methods to:

Predict the regioselectivity of synthetic reactions: Computational modeling can help to elucidate the reaction mechanisms of different synthetic routes to 2-pentyl-1,3-cyclopentadiene and predict the most promising strategies for achieving high regioselectivity. This includes modeling the transition states of competing reaction pathways.

Understand ligand effects in catalysis: By calculating the steric and electronic parameters of pentylcyclopentadienyl ligands, researchers can better understand their influence on the properties and reactivity of metal complexes. This can aid in the rational design of new catalysts for specific applications.

Design novel materials with desired properties: Computational screening can be used to predict the electronic, optical, and mechanical properties of materials incorporating the pentylcyclopentadienyl moiety. This can accelerate the discovery of new functional materials by prioritizing synthetic targets with the most promising characteristics.

Model the structure and properties of lithiated intermediates: Understanding the effects of solvation and ligand coordination on the structure and reactivity of organolithium intermediates is crucial for controlling the synthesis of substituted cyclopentadienes. nih.gov Computational experiments can provide valuable insights into these complex systems.

By integrating computational modeling with experimental work, researchers can accelerate the pace of discovery and unlock the full potential of this compound and its derivatives in a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.